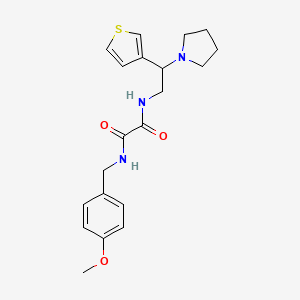![molecular formula C16H18N6 B2986324 {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine CAS No. 946349-11-7](/img/structure/B2986324.png)
{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine, also known as Alagebrium, is a synthetic compound that has been studied for its potential use in treating cardiovascular diseases. It was first synthesized in the 1990s by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
作用機序
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This protein plays a crucial role in the immune response and is involved in intracellular signal transduction pathways.
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding can inhibit the kinase activity of SYK, leading to a decrease in downstream signaling . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The compound’s interaction with the Tyrosine-protein kinase SYK affects various biochemical pathways. These pathways are primarily involved in immune response regulation. By inhibiting SYK, the compound can potentially modulate these pathways, affecting the immune response . .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the Tyrosine-protein kinase SYK. By inhibiting this kinase, the compound can modulate immune response pathways, potentially leading to changes in immune cell activation and function . .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s physiological state and the presence of other drugs
実験室実験の利点と制限
One advantage of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine is that it has been shown to have a good safety profile in animal studies. However, its effectiveness in humans has not yet been established, and more research is needed to determine its potential as a therapeutic agent for cardiovascular diseases.
将来の方向性
There are several areas of future research that could help to further elucidate the potential of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine as a therapeutic agent for cardiovascular diseases. These include:
1. Clinical trials in humans to determine the safety and efficacy of this compound in treating hypertension, heart failure, and atherosclerosis.
2. Studies to investigate the long-term effects of this compound on cardiovascular outcomes, such as heart attack and stroke.
3. Further exploration of the molecular mechanisms underlying the effects of this compound, including its effects on AGE formation and endothelial function.
4. Development of new synthetic analogs of this compound that may have improved efficacy and safety profiles.
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for cardiovascular diseases. Its ability to inhibit the formation of AGEs and improve endothelial function make it an attractive target for further research. However, more studies are needed to determine its safety and efficacy in humans, and to further elucidate its mechanisms of action.
合成法
The synthesis of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine involves a multi-step process that begins with the reaction of 2-amino-4,6-dichloropyrimidine with 3,4-dimethylaniline to form 4-(3,4-dimethylphenylamino)-2-chloropyrimidine. This intermediate is then reacted with 2,4-diamino-6-hydroxypyrimidine to form this compound.
科学的研究の応用
{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine has been studied extensively for its potential use in treating cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. It has been shown to improve endothelial function, reduce oxidative stress, and decrease inflammation, all of which are important factors in the development and progression of these diseases.
特性
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-10-5-6-12(9-11(10)2)19-15-13-14(18-8-7-17-13)20-16(21-15)22(3)4/h5-9H,1-4H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMCBDBSAFMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)

![2-Phenylindeno[2,1-b]pyran-9-carbaldehyde](/img/structure/B2986253.png)
![6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2986254.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2986257.png)




![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)
